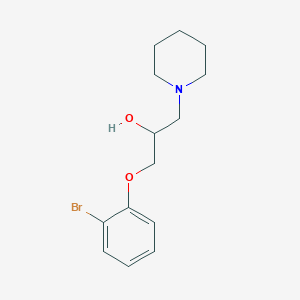

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. The related compounds have been explored for their spectroscopic characteristics, synthetic pathways, and receptor binding affinities, which suggests that the compound may also have interesting and valuable properties for further research and potential therapeutic applications .

Synthesis Analysis

The synthesis of related piperidine compounds has been reported with efficient methods. For instance, an oxidation process to generate a piperidin-2-one derivative from a phenyl-piperidinyl ethanol precursor has been described with a high yield of 96% . This suggests that similar methods could potentially be applied to synthesize "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" with modifications to accommodate the bromophenoxy functional group.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy have been employed to characterize the molecular and vibrational structure of related compounds . The use of computational methods like B3LYP and M06-2X with a 6-311G(d,p) basis set for geometry optimization has been reported, which could be relevant for analyzing the molecular structure of "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied through the synthesis of various derivatives and evaluation of their receptor binding affinities. For example, halogenated 4-(phenoxymethyl)piperidines have been synthesized and assessed for their potential as σ receptor ligands . The introduction of different substituents on the piperidine ring and phenoxy moiety has been shown to affect the binding affinities, indicating that "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" could also be modified to tune its chemical reactivity and binding properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from spectroscopic data and computational analyses. The NBO analysis has been used to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) surface map provides insights into the chemical reactivity of the molecule . These techniques could be applied to "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" to predict its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Chalcone Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of chalcone derivatives .

- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Development of Radiopharmaceuticals

- Field : Medical Science

- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of Dihydropyrimidine Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of dihydropyrimidine (DHPM) derivatives .

- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Development of Radiopharmaceuticals

- Field : Medical Science

- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of 5,7-Diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives .

- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

-

Development of Radiopharmaceuticals

- Field : Medical Science

- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Eigenschaften

IUPAC Name |

1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBCAIPPVSRHBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387795 |

Source

|

| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

CAS RN |

100794-31-8 |

Source

|

| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)